molecular formula C9H8F4O B13573540 2-Fluoro-1-[2-(trifluoromethyl)phenyl]ethan-1-ol

2-Fluoro-1-[2-(trifluoromethyl)phenyl]ethan-1-ol

Cat. No.: B13573540
M. Wt: 208.15 g/mol
InChI Key: DDTMFWDUKVYQEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-1-[2-(trifluoromethyl)phenyl]ethan-1-ol is an organic compound with the molecular formula C9H8F4O It is characterized by the presence of both fluorine and trifluoromethyl groups attached to a phenyl ring, making it a fluorinated aromatic alcohol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-1-[2-(trifluoromethyl)phenyl]ethan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-(trifluoromethyl)benzaldehyde and a fluorinating agent.

    Reduction: The resulting intermediate is then reduced to form the desired alcohol. Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-1-[2-(trifluoromethyl)phenyl]ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines or thiols

Major Products Formed

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of alkanes

    Substitution: Formation of substituted aromatic compounds

Scientific Research Applications

2-Fluoro-1-[2-(trifluoromethyl)phenyl]ethan-1-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-1-[2-(trifluoromethyl)phenyl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of biological activities. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trifluoro-1-phenylethanone: Another fluorinated aromatic compound with similar structural features.

    1-(2-Fluoro-5-(trifluoromethyl)phenyl)ethan-1-ol: A closely related compound with a different substitution pattern on the phenyl ring.

Uniqueness

2-Fluoro-1-[2-(trifluoromethyl)phenyl]ethan-1-ol is unique due to its specific combination of fluorine and trifluoromethyl groups, which impart distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C9H8F4O

Molecular Weight

208.15 g/mol

IUPAC Name

2-fluoro-1-[2-(trifluoromethyl)phenyl]ethanol

InChI

InChI=1S/C9H8F4O/c10-5-8(14)6-3-1-2-4-7(6)9(11,12)13/h1-4,8,14H,5H2

InChI Key

DDTMFWDUKVYQEW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(CF)O)C(F)(F)F

Origin of Product

United States

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